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Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-fluoro-5-
methylbenzonitrile, a fluorinated aromatic amine of significant interest in medicinal chemistry
and drug discovery. While specific literature on this compound is emerging, this document
consolidates available data and presents a scientifically grounded perspective on its synthesis,
physicochemical properties, spectroscopic characterization, and potential applications. By
drawing parallels with structurally related aminobenzonitriles, this guide aims to serve as a
valuable resource for researchers exploring the utility of this molecule as a versatile building
block in the design of novel therapeutics.

Introduction: The Significance of Fluorinated
Benzonitriles in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal
chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, the
benzonitrile moiety is a key pharmacophore present in numerous approved drugs, where it can
act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. The
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combination of these features in 4-Amino-3-fluoro-5-methylbenzonitrile makes it a promising
scaffold for the development of novel enzyme inhibitors and other therapeutic agents. The
strategic placement of the fluorine atom, amino group, and methyl group on the benzonitrile
core allows for fine-tuning of its electronic and steric properties, offering a versatile platform for
structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

Based on its chemical structure, 4-Amino-3-fluoro-5-methylbenzonitrile is a crystalline solid
at room temperature. Its key physicochemical properties, sourced from available supplier
information and computational predictions, are summarized below.

Property Value Source(s)
CAS Number 1465326-80-0 [11[2]
Molecular Formula CsH7FN:2 [2]
Molecular Weight 150.16 g/mol [2]
Appearance Predicted to be a solid Inferred

) >95% (as available
Purity , [2]
commercially)

Predicted XLogP3 1.4 [3]
Predicted Hydrogen Bond

1 [3]
Donor Count
Predicted Hydrogen Bond

2 [3]

Acceptor Count

Chemical Structure:

Chemical Structure of 4-Amino-3-fluoro-5-methylbenzonitrile

Proposed Synthetic Pathways
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While a specific, peer-reviewed synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile has not
been prominently published, a plausible and efficient synthetic route can be proposed based on
established methodologies for analogous compounds. Two primary strategies are outlined
below.

Route A: Reduction of a Nitro Precursor

This common and reliable method involves the synthesis of a nitrated intermediate, followed by
its reduction to the corresponding amine.

Workflow Diagram:

Click to download full resolution via product page

Proposed Synthesis via Reduction of a Nitro Intermediate

Step-by-Step Protocol:

 Nitration of 3-Fluoro-5-methylaniline: 3-Fluoro-5-methylaniline can be nitrated using a
mixture of nitric acid and sulfuric acid at low temperatures to regioselectively introduce a
nitro group at the C4 position, yielding 3-Fluoro-5-methyl-4-nitroaniline. The directing effects
of the amino and fluoro groups are key to controlling the regioselectivity of this electrophilic
aromatic substitution.

e Sandmeyer Reaction: The resulting 3-Fluoro-5-methyl-4-nitroaniline can then undergo a
Sandmeyer reaction. Diazotization of the amino group with sodium nitrite in an acidic
medium, followed by treatment with copper(l) cyanide, will replace the diazonium group with
a nitrile group to afford 3-Fluoro-5-methyl-4-nitrobenzonitrile.

o Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an
amine. This can be achieved using various reducing agents, such as tin(ll) chloride dihydrate
in ethanol, iron powder in acidic medium, or catalytic hydrogenation (Hz gas with a
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palladium-on-carbon catalyst).[4] This reduction yields the target compound, 4-Amino-3-

fluoro-5-methylbenzonitrile.

Route B: Direct Fluorination

An alternative approach could involve the direct fluorination of a suitable precursor, although
achieving the desired regioselectivity can be challenging.

Workflow Diagram:

. L Electrophilic Fluorination
G—Ammo—S—methylbenzon|U|IH (e.g., Selectfluor™) )—» <>

Click to download full resolution via product page

Proposed Synthesis via Direct Fluorination

Step-by-Step Protocol:

» Electrophilic Fluorination: Starting with 4-Amino-5-methylbenzonitrile, direct fluorination could
be attempted using an electrophilic fluorinating agent such as N-
Fluorobis(phenyl)sulfonimide (NFSI) or 1-chloromethyl-4-fluoro-1,4-
diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™). The amino group is a
strong activating group and will direct the electrophilic fluorine to the ortho and para
positions. In this case, the desired product would be the ortho-fluorinated isomer. Careful
optimization of reaction conditions would be crucial to control regioselectivity and minimize

side reactions.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-Amino-3-fluoro-5-methylbenzonitrile are not readily
available in the public domain, its expected spectroscopic features can be predicted based on

the analysis of structurally similar compounds.

'H NMR Spectroscopy
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The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
amino group protons, and the methyl group protons.

e Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region
(typically & 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene
ring. The coupling constants will be influenced by the adjacent fluorine atom.

e Amino Protons: A broad singlet for the -NHz protons is anticipated, likely in the range of &
3.5-5.0 ppm. The chemical shift of this peak can be concentration-dependent and may
exchange with D20.

o Methyl Protons: A sharp singlet for the -CHs protons is expected in the upfield region,
typically around & 2.0-2.5 ppm.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the
molecule. The chemical shifts will be influenced by the electron-donating amino and methyl
groups and the electron-withdrawing fluoro and nitrile groups. Key signals would include those
for the nitrile carbon (& ~115-120 ppm), the aromatic carbons directly attached to fluorine (with
a characteristic large 1J C-F coupling constant), and the other aromatic carbons, as well as the
methyl carbon (& ~15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups
present in the molecule.[5][6][7][8]

N-H Stretching: Two distinct bands in the region of 3300-3500 cm~? corresponding to the
symmetric and asymmetric stretching vibrations of the primary amine.

e C=N Stretching: A sharp, medium-intensity absorption band around 2220-2240 cm~1 for the
nitrile group.

e C-F Stretching: A strong absorption band in the region of 1200-1300 cm~? due to the carbon-
fluorine bond.

e Aromatic C-H and C=C Stretching: Characteristic absorptions in the aromatic region.
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Mass Spectrometry (MS)

In a mass spectrum, 4-Amino-3-fluoro-5-methylbenzonitrile is expected to show a prominent
molecular ion (M*) peak at m/z 150.16, corresponding to its molecular weight.[2] The
fragmentation pattern would likely involve the loss of small neutral molecules such as HCN.
Since fluorine is monoisotopic, the isotopic pattern of the molecular ion peak will be
straightforward.[9]

Potential Applications in Drug Discovery and
Development

Substituted aminobenzonitriles are valuable scaffolds in medicinal chemistry, known to exhibit a
range of biological activities. The unique combination of functional groups in 4-Amino-3-fluoro-
5-methylbenzonitrile suggests its potential as a key intermediate for the synthesis of various
therapeutic agents.

Conceptual Signaling Pathway Involvement:

4-Amino-3-fluoro-5-methylbenzonitrile
-based Inhibitor

Inhibition Inhibition

Potential Therapeutic Targets

Protein Kinases Proteases
(e.g., EGFR, VEGFR) (e.g., Cathepsins)

|
Downstream Ce&ular Effects

(Decreased Cell ProliferatiorD Enhibition of Angiogenesis) Enduction of Apoptosis)

Click to download full resolution via product page

Potential Role as an Enzyme Inhibitor Precursor
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Enzyme Inhibition: The benzonitrile moiety can act as a crucial binding element in the active
site of various enzymes. Derivatives of 4-Amino-3-fluoro-5-methylbenzonitrile could be
designed as inhibitors of protein kinases, which are often dysregulated in cancer and
inflammatory diseases. The amino group provides a convenient handle for further chemical
modifications to optimize binding affinity and selectivity.

Antimicrobial and Antiviral Agents: The aminobenzonitrile scaffold is also found in
compounds with antimicrobial and antiviral activities. Further derivatization of 4-Amino-3-
fluoro-5-methylbenzonitrile could lead to the discovery of novel agents to combat
infectious diseases.

Central Nervous System (CNS) Active Compounds: The ability of fluorine to improve blood-
brain barrier penetration makes this compound an attractive starting point for the synthesis of
CNS-active agents.

Chemical Reactivity and Further Functionalization

The functional groups of 4-Amino-3-fluoro-5-methylbenzonitrile offer multiple avenues for

chemical modification, making it a versatile building block for combinatorial chemistry and lead

optimization.

N-Alkylation and N-Acylation: The primary amino group can be readily alkylated or acylated
to introduce a wide variety of substituents, allowing for the exploration of SAR.

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium
salt, which can then be replaced by a range of other functional groups through Sandmeyer-
type reactions.

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an
amide, or reduced to a primary amine, providing further opportunities for diversification.

Cross-Coupling Reactions: The aromatic ring can potentially participate in cross-coupling
reactions, although the existing substituents will influence the reactivity.

Safety and Handling
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As with all chemical reagents, 4-Amino-3-fluoro-5-methylbenzonitrile should be handled with
appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective
equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed
safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-Amino-3-fluoro-5-methylbenzonitrile is a promising and versatile building block for the
synthesis of novel compounds with potential therapeutic applications. While detailed
experimental data for this specific molecule is currently limited, this technical guide provides a
solid foundation for researchers by proposing plausible synthetic routes, predicting its
spectroscopic characteristics, and highlighting its potential in medicinal chemistry. As research
in this area progresses, the utility of this and related fluorinated benzonitriles in drug discovery
is expected to expand significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-3-fluoro-5-
methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2600002#4-amino-3-fluoro-5-methylbenzonitrile-cas-
number-1465326-80-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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